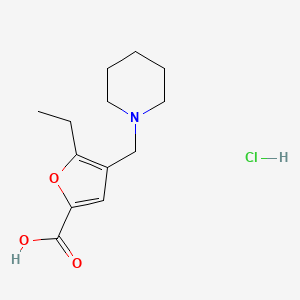
6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine
描述
6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine (6-MTP) is an organic compound with a variety of applications in the scientific research field. It is a heterocyclic compound that is composed of a pyridine ring with a trifluoromethyl group and a methoxy group. 6-MTP is an important compound due to its ability to interact with a wide range of biological macromolecules, such as proteins, lipids, and nucleic acids. It has been used in a variety of applications, including drug development, biochemistry, and molecular biology.
科学研究应用
6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. It has been used in drug development and biochemistry to study the interactions between proteins and small molecules. It has also been used in molecular biology to study the structure and function of nucleic acids. In addition, 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine has been used in the synthesis of other compounds, such as peptides and oligonucleotides.
作用机制
The mechanism of action of 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine is not fully understood. However, it is believed to interact with biological macromolecules, such as proteins, lipids, and nucleic acids, through a variety of mechanisms. It is believed to interact with proteins by forming hydrogen bonds and electrostatic interactions, while it is believed to interact with nucleic acids by forming hydrogen bonds and Van der Waals interactions. In addition, 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine is believed to interact with lipids by forming hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine are not fully understood. However, it has been shown to have a variety of effects on proteins, lipids, and nucleic acids. For example, it has been shown to increase the affinity of proteins for their substrates, as well as to increase the stability of proteins. In addition, it has been shown to increase the affinity of lipids for their ligands, as well as to increase the stability of lipids. Finally, it has been shown to increase the stability of nucleic acids.
实验室实验的优点和局限性
The advantages of using 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine in lab experiments include its ability to interact with a wide range of biological macromolecules, its low toxicity, and its relatively low cost. In addition, 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine is relatively easy to synthesize and can be used in a variety of applications. However, there are some limitations to using 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine in lab experiments. For example, it is not very soluble in water, which can limit its use in aqueous solutions. In addition, it can be difficult to remove from reaction mixtures, which can limit its use in certain types of experiments.
未来方向
For the use of 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine include its use in drug development, biochemistry, and molecular biology. In particular, 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine could be used to study the interactions between proteins and small molecules, as well as to study the structure and function of nucleic acids. In addition, 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine could be used to synthesize other compounds, such as peptides and oligonucleotides. Finally, 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine could be used to study the biochemical and physiological effects of compounds on proteins, lipids, and nucleic acids.
属性
IUPAC Name |
6-methoxy-3-pyridin-4-yl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-18-10-3-2-9(8-4-6-16-7-5-8)11(17-10)12(13,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPUSJVOOIJSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




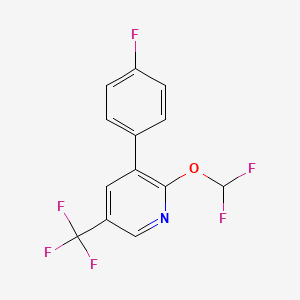


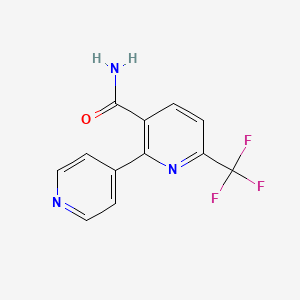
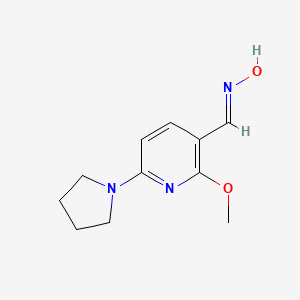



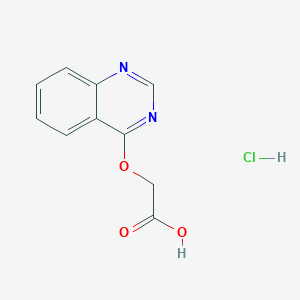
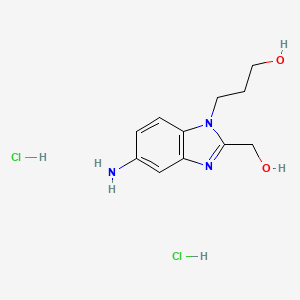
![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)
![Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate](/img/structure/B1389696.png)
